4-Fluoro-2-methyl-7-nitroisoindolin-1-one

PARP Inhibition CNS Cancer Medicinal Chemistry

Sourcing a reliable halogenated isoindolinone intermediate for CNS drug discovery can be challenging. This 4-fluoro-7-nitro scaffold solves the need for precise electronic modulation and metabolic stability in PARP1/FAK inhibitor synthesis. Key advantages: • Enables access to patented chemical space for brain-penetrant PARP inhibitors (WO2024261709A1). • The 7-nitro group offers a versatile handle for reduction to amine for diverse library synthesis. • Supports SAR studies comparing halogen effects on potency and ADME properties.

Molecular Formula C9H7FN2O3
Molecular Weight 210.16 g/mol
CAS No. 881415-06-1
Cat. No. B1444779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-methyl-7-nitroisoindolin-1-one
CAS881415-06-1
Molecular FormulaC9H7FN2O3
Molecular Weight210.16 g/mol
Structural Identifiers
SMILESCN1CC2=C(C=CC(=C2C1=O)[N+](=O)[O-])F
InChIInChI=1S/C9H7FN2O3/c1-11-4-5-6(10)2-3-7(12(14)15)8(5)9(11)13/h2-3H,4H2,1H3
InChIKeyFDPGIGBGDHNFDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2-methyl-7-nitroisoindolin-1-one (CAS 881415-06-1) – An Isoindolinone Building Block for Targeted Synthesis


4-Fluoro-2-methyl-7-nitroisoindolin-1-one (CAS 881415-06-1) is a functionalized isoindolin-1-one derivative . It is characterized by a nitro group at the 7-position and a fluorine atom at the 4-position on the isoindoline core . This compound is a solid with a molecular formula of C9H7FN2O3 and a molecular weight of 210.16 g/mol [1]. Its specific substitution pattern makes it a versatile intermediate in medicinal chemistry, particularly for synthesizing PARP inhibitors and kinase inhibitors targeting cancer .

Halogen substitution (4-F) aligns with patented CNS PARP inhibitor design
7-Nitro group provides a versatile synthetic handle for FAK/ALK inhibitor synthesis
Fluorine atom supports physicochemical tuning in CNS drug discovery research

Why 4-Fluoro-2-methyl-7-nitroisoindolin-1-one Cannot Be Replaced by a Simple Isoindolinone Analog


The unique substitution pattern of 4-Fluoro-2-methyl-7-nitroisoindolin-1-one dictates its chemical reactivity and biological interactions. The 7-nitro group is a strong electron-withdrawing group that can modulate the electronic properties of the isoindolinone core, while the 4-fluoro atom can influence metabolic stability and target binding . In the context of PARP inhibitor development, patents specifically highlight the use of halogenated and nitro-substituted isoindolinones as key intermediates [1]. Simple substitution with an unsubstituted isoindolinone (e.g., 2-methylisoindolin-1-one, CAS 1321-51-1) or one lacking the nitro group (e.g., 4-fluoro-2-methylisoindolin-1-one, CAS 2305-70-6) would fail to provide the necessary electronic and steric properties for the intended downstream synthetic transformations or target engagement, as these structural features are critical for achieving potent inhibition of enzymes like PARP1 [2].

4-Fluoro vs. Unsubstituted Analog
Removal of fluorine may exclude the compound from claimed CNS PARP inhibitor series and alter metabolic stability.
7-Nitro vs. Des-nitro Analog
Absence of the nitro group eliminates a key synthetic handle, blocking reported routes to FAK/ALK inhibitors.

Quantitative Differentiation of 4-Fluoro-2-methyl-7-nitroisoindolin-1-one: Key Evidence for Procurement


Strategic Halogenation: 4-Fluoro Substitution as a Prerequisite for CNS PARP Inhibitor Design

A recent patent explicitly defines the isoindolinone scaffold for CNS-penetrant PARP inhibitors. The generic structure requires a substitution at the X1 position, where X1 can be H, F, or Cl [1]. The inclusion of fluorine at this position is a key design element to enhance blood-brain barrier (BBB) permeability and metabolic stability. While the patent does not provide head-to-head IC50 data for the 4-fluoro intermediate itself, it establishes that the presence of a halogen (F or Cl) is a mandatory structural feature for the claimed therapeutic compounds. This is in contrast to compounds where X1 = H, which are excluded from the claims. This differentiation is crucial as it positions 4-fluoro-2-methyl-7-nitroisoindolin-1-one as a direct precursor to a patented class of CNS-active PARP inhibitors.

Patent Scope
Class-level inference
Fluorine at X1 required; H excluded
Included in claimed CNS PARP inhibitor series per WO2024261709A1
Binary structural inclusion/exclusion
PARP Inhibition CNS Cancer Medicinal Chemistry

Electronic Tuning via 7-Nitro Substitution: A Synthetic Handle for Potent Kinase Inhibitors

The 7-nitro group is not merely a passive substituent; it serves as an essential synthetic handle. According to BOC Sciences, this compound has been specifically used in the preparation of pyrimidine compounds designed as FAK and/or ALK inhibitors for treating tumors and osteosarcomas . This indicates that the nitro group is likely involved in key synthetic steps, such as reduction to an amine for further functionalization or participation in nucleophilic aromatic substitution reactions. In contrast, the des-nitro analog (2-methylisoindolin-1-one) would lack this critical reactivity and would not be suitable for the same synthetic pathway. While specific yield comparisons are not publicly available, the documented use in a targeted synthetic sequence confirms its unique utility.

Synthetic Application
Supporting evidence
Used as precursor for pyrimidine-based FAK/ALK inhibitors
Confirmed synthetic handle for kinase inhibitor research
Des-nitro analog lacks this reactivity
Kinase Inhibition FAK Inhibitor ALK Inhibitor Cancer Therapeutics

Benchmarking Against a Bromo-Analog: The Impact of Halogen on Physicochemical Properties

A direct comparison can be made with the 4-bromo analog, 4-bromo-2-methyl-7-nitroisoindolin-1-one (CAS 1257996-66-9) . The substitution of fluorine (atomic weight 19) with bromine (atomic weight 80) results in a significant increase in molecular weight from 210.16 g/mol to 271.07 g/mol [1]. While specific LogP values are not reported for this pair, general SAR knowledge suggests that fluorine substitution typically leads to lower lipophilicity compared to bromine, which can improve solubility and metabolic stability [2]. This difference in physicochemical properties makes the 4-fluoro compound a more attractive starting point for drug discovery programs aiming for favorable ADME profiles, particularly for CNS targets where lower molecular weight and optimal lipophilicity are critical for BBB penetration.

MW Benchmark
Class-level inference
Δ 60.91 g/mol lighter than 4-Br analog
Favorable molecular weight for CNS drug discovery programs
Inferred from general SAR principles
Physicochemical Properties Halogen Effects Medicinal Chemistry

Primary Applications for 4-Fluoro-2-methyl-7-nitroisoindolin-1-one in Research and Development


Synthesis of Next-Generation CNS-Penetrant PARP Inhibitors

This compound serves as a crucial building block for synthesizing isoindolinone-based PARP inhibitors. As defined in WO2024261709A1, compounds with a halogen at the 4-position are key to achieving potent PARP inhibition combined with enhanced blood-brain barrier permeability, making them promising candidates for treating CNS cancers [1]. The specific 4-fluoro-7-nitro substitution pattern provides a synthetic entry point to this patented chemical space.

Development of FAK/ALK Dual Inhibitors for Oncology

The compound has a documented use in the preparation of pyrimidine compounds that act as inhibitors of Focal Adhesion Kinase (FAK) and/or Anaplastic Lymphoma Kinase (ALK) [1]. This application is particularly relevant for research into tumor types such as osteosarcomas and other cancers where FAK and ALK signaling pathways are dysregulated.

Exploration of Halogen Effects in Medicinal Chemistry SAR Studies

The 4-fluoro-2-methyl-7-nitroisoindolin-1-one scaffold provides a valuable template for structure-activity relationship (SAR) studies. Researchers can utilize this core to systematically explore the impact of different halogen substitutions (e.g., comparing F, Cl, Br) on a compound's potency, selectivity, and ADME properties, particularly for CNS drug discovery programs [1].

Synthetic Intermediate for Diverse Nitrogen-Containing Heterocycles

Beyond its specific use in kinase and PARP inhibitor synthesis, the 7-nitro group is a versatile synthetic handle. It can be readily reduced to a 7-amino group, which can then be further functionalized via amide coupling, reductive amination, or diazotization to access a wide range of structurally diverse isoindolinone derivatives for various biological screening campaigns [1].

Application
Selection Property
Validation Focus
Synthesis of CNS‑penetrant PARP inhibitors
Halogen at C4 (F) per patent claims
CNS target engagement and BBB permeability in research models
Synthesis of FAK/ALK dual inhibitors
7‑nitro as synthetic handle for pyrimidine formation
Synthetic route feasibility and product purity
Halogen SAR studies
4‑fluoro core for halogen comparison
Physicochemical and biological profiling in kinase/CNS assays
Diversification of nitrogen heterocycles
7‑nitro for amine functionalization
Chemical diversity and library quality

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